2-[(3-Cyanophenyl)methanesulfonamido]acetic acid
Overview
Description
2-[(3-Cyanophenyl)methanesulfonamido]acetic acid is a chemical compound with the CAS Number: 1099113-52-6 . It has a molecular weight of 254.27 . The IUPAC name for this compound is {[(3-cyanobenzyl)sulfonyl]amino}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O4S/c11-5-8-2-1-3-9(4-8)7-17(15,16)12-6-10(13)14/h1-4,12H,6-7H2,(H,13,14) . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Scientific Research Applications
Catalytic Applications in Chemical Synthesis
Research has demonstrated the utilization of methanesulfonic acid and its derivatives in catalytic processes for the synthesis of various organic compounds. For example, methanesulfonic acid has been used as a catalyst in the oxidative condensation of methane to acetic acid, a process that simplifies the traditional multi-step production of acetic acid from methane or coal. This direct, selective conversion at elevated temperatures in the presence of palladium catalysts represents a significant advance in petrochemical synthesis (Periana et al., 2003).
Role in Organic Transformations
Methanesulfonic acid and its derivatives have also found applications in organic synthesis, such as the reductive ring-opening of O-benzylidene acetals and the efficient synthesis of 2-amino-3-cyanopyridines. These compounds facilitate reactions under milder conditions compared to traditional reagents, showcasing their versatility and efficiency in synthesizing complex organic molecules (Zinin et al., 2007); (Tamaddon & Azadi, 2018).
Synthesis of Heterocycles
Further applications include the use of methanesulfonic acid in the synthesis of heterocyclic compounds, such as benzoxazoles, directly from carboxylic acids. This process exemplifies the role of methanesulfonic acid as a highly effective catalyst, enabling the synthesis of pharmacologically important heterocycles in a convenient and efficient manner (Kumar et al., 2008).
Environmental and Green Chemistry Applications
Methanesulfonic acid has been highlighted for its potential in green chemistry applications, such as the environmentally benign alkylation of benzene with long-chain olefins. Its biodegradability and minimal corrosion make it an attractive alternative to more hazardous catalysts, contributing to safer and more sustainable chemical processes (Luong et al., 2004).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes represent the recommended safety measures when handling the compound.
Properties
IUPAC Name |
2-[(3-cyanophenyl)methylsulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c11-5-8-2-1-3-9(4-8)7-17(15,16)12-6-10(13)14/h1-4,12H,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQJTDHCLLOOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099113-52-6 | |
Record name | 2-[(3-cyanophenyl)methanesulfonamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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